[S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide
CAS No.:
Cat. No.: VC13829172
Molecular Formula: C37H39NOP2S
Molecular Weight: 607.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H39NOP2S |
|---|---|
| Molecular Weight | 607.7 g/mol |
| IUPAC Name | (R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C37H39NOP2S/c1-37(2,3)42(39)38(4)35(29-40(30-19-9-5-10-20-30)31-21-11-6-12-22-31)34-27-17-18-28-36(34)41(32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-28,35H,29H2,1-4H3/t35-,42-/m1/s1 |
| Standard InChI Key | BRPXMMWNFBEZDO-KKMSLZIYSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
| SMILES | CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural Overview
The compound is a chiral sulfinamide derivative featuring both diphenylphosphanyl groups and a sulfinamide functional group. Its key structural features include:
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Chirality: The molecule contains stereogenic centers at the sulfur atom (S configuration) and the carbon atom in the ethyl chain (1S configuration), making it enantiopure.
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Functional Groups:
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Two diphenylphosphanyl groups, which are critical for coordination chemistry.
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A sulfinamide group (-SO-NH-) providing chirality and reactivity.
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Molecular Formula
The molecular formula is C39H39NOP2S, with a high molecular weight due to the presence of multiple phenyl rings and phosphorus atoms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions designed to introduce chirality and functionalize the molecule. General steps include:
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Preparation of Chiral Sulfinamides:
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Chiral sulfinamides are synthesized using asymmetric reagents such as menthol or other chiral auxiliaries.
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Oxidation of thioethers to sulfoxides under controlled conditions ensures the desired stereochemistry at sulfur.
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Phosphination:
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The introduction of diphenylphosphanyl groups is achieved through nucleophilic substitution reactions using diphenylphosphine derivatives.
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The reaction conditions are optimized to prevent racemization.
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Final Assembly:
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Coupling reactions are employed to attach the chiral sulfinamide to the phosphine-substituted backbone.
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Purification via recrystallization or chromatography ensures enantiopurity.
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Spectroscopic Data
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NMR Spectroscopy:
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-NMR: Signals corresponding to aromatic protons from phenyl rings and aliphatic protons from the ethyl chain.
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-NMR: Two distinct phosphorus environments due to the diphenylphosphanyl groups.
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IR Spectroscopy:
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Characteristic sulfinamide stretching vibrations ( and ).
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Mass Spectrometry:
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High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic distribution.
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Asymmetric Catalysis
The compound’s chirality and phosphorus-based ligands make it an excellent candidate for use in asymmetric catalysis, particularly in:
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Hydrogenation reactions.
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Cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
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Enantioselective transformations in pharmaceutical synthesis.
Coordination Chemistry
The diphenylphosphanyl groups act as ligands for transition metals, enabling the formation of complexes with catalytic or biological activity.
Chiral Building Block
Due to its stereochemical features, it serves as a precursor for synthesizing other chiral molecules used in drug development or materials science.
Research Findings
While specific studies on this compound may not be readily available, related compounds with similar structures have demonstrated:
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High enantioselectivity in catalytic processes.
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Stability under various reaction conditions.
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Versatility in forming complexes with metals like palladium, rhodium, or platinum.
Challenges
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The synthesis requires stringent control over stereochemistry to avoid racemization.
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Phosphorus-containing compounds can be sensitive to air and moisture, necessitating careful handling.
Future Directions
Research could focus on:
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Expanding its use in green chemistry applications.
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Developing derivatives with enhanced catalytic properties.
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Investigating its role in biologically relevant transformations.
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